3-(2-Phenylethenyl)furan
Description
3-(2-Phenylethenyl)furan is a furan derivative characterized by a styrenyl (phenylethenyl) group attached to the furan ring at the 3-position. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol . This compound exhibits notable photochemical reactivity, including participation in [2+2] and [4+2] intramolecular cycloadditions under UV irradiation, as evidenced by its UV absorption maxima at 353 nm (logε = 4.40) and 335 nm (logε = 4.57) in ethanol . The synthesis typically involves Friedel-Crafts acylation or vinylation strategies, with intermediates such as brominated furan carboxylic acids (e.g., 5-bromofuran-2-carboxylic acid) serving as precursors .
Properties
CAS No. |
114078-26-1 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-phenylethenyl)furan |
InChI |
InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H |
InChI Key |
FGPODXIBURBNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Phenylethenyl)furan with structurally or functionally related furan and styrenyl derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
Physicochemical Properties
- UV Absorption : this compound exhibits strong UV absorption at 353 nm, whereas 3-Vinyl-2-(2-phenylethenyl)furan shows a hypsochromic shift (λmax = 245 nm) due to conjugation differences .
- Thermal Stability : 3-(Triethoxysilyl)furan has a low boiling point (50°C at 0.2 mmHg), making it volatile compared to the high-melting (58°C) 3-Vinyl-2-(2-phenylethenyl)furan .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
